molecular formula C21H12N6S2 B10863871 2-{2-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole

2-{2-[3-(Pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl}-1,3-benzothiazole

Cat. No.: B10863871
M. Wt: 412.5 g/mol
InChI Key: VCSHNUXRGMXSNK-UHFFFAOYSA-N
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Description

2-{2-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-1,3-BENZOTHIAZOLE is a complex heterocyclic compound that integrates multiple functional groups, making it a subject of interest in various fields of scientific research. This compound features a benzothiazole core linked to a triazolothiadiazole moiety, which is further connected to a pyridyl group. The unique structure of this compound endows it with significant potential in medicinal chemistry, materials science, and as a synthetic intermediate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-1,3-BENZOTHIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzothiazole Core: This step often involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Synthesis of the Triazolothiadiazole Moiety: This can be achieved by reacting a hydrazine derivative with a thiadiazole precursor, followed by cyclization with an appropriate reagent such as ortho esters.

    Coupling Reactions: The final step involves coupling the benzothiazole core with the triazolothiadiazole moiety, typically using palladium-catalyzed cross-coupling reactions under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters, and the employment of high-throughput screening techniques to identify the most efficient catalysts and conditions.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-1,3-BENZOTHIAZOLE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridyl or benzothiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous medium.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide, nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of multiple heterocyclic rings enhances its ability to interact with various biological targets.

Medicine

Medicinally, this compound and its derivatives are being investigated for their potential therapeutic applications. They have shown promise in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for these high-tech applications.

Mechanism of Action

The mechanism of action of 2-{2-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with cellular receptors, modulating signal transduction pathways. The exact mechanism depends on the specific biological context and the derivative of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Benzothiazole Derivatives: Compounds with a benzothiazole core are known for their antimicrobial and anticancer properties.

    Pyridyl-Substituted Heterocycles: These compounds are widely studied for their potential as therapeutic agents due to their ability to interact with various biological targets.

Uniqueness

What sets 2-{2-[3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-1,3-BENZOTHIAZOLE apart is its combination of three distinct heterocyclic systems, which provides a unique scaffold for drug design and development. This structural complexity allows for a wide range of chemical modifications, enhancing its potential as a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H12N6S2

Molecular Weight

412.5 g/mol

IUPAC Name

2-[2-(3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1,3-benzothiazole

InChI

InChI=1S/C21H12N6S2/c1-2-6-15(14(5-1)19-23-16-7-3-4-8-17(16)28-19)20-26-27-18(24-25-21(27)29-20)13-9-11-22-12-10-13/h1-12H

InChI Key

VCSHNUXRGMXSNK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)C4=NN5C(=NN=C5S4)C6=CC=NC=C6

Origin of Product

United States

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